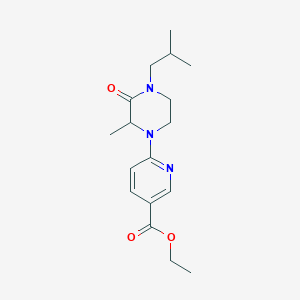
N'-(2-hydroxy-3-methoxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxy-3-methoxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide, commonly known as HMBHS, is a chemical compound that has been the subject of research in recent years. The compound has attracted the attention of researchers due to its potential applications in the field of medicine. In
作用机制
The mechanism of action of HMBHS is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and apoptosis. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
HMBHS has been shown to have several biochemical and physiological effects. It can reduce inflammation and oxidative stress, which are implicated in the development of various diseases. It can also reduce the growth of cancer cells and induce apoptosis. Furthermore, it can protect the liver from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the advantages of using HMBHS in lab experiments is its low toxicity. It has been shown to be safe for use in animal models, even at high doses. Furthermore, it is easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using HMBHS is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on HMBHS. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy in vivo and to elucidate its mechanism of action. Another area of interest is the development of new synthesis methods for HMBHS, which may improve its solubility and increase its potential for use in clinical settings. Additionally, studies are needed to explore the safety and toxicity of HMBHS in humans.
合成方法
HMBHS can be synthesized through a simple reaction between 2-hydroxy-3-methoxybenzaldehyde and 2,5-dimethoxybenzenesulfonylhydrazide. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the resulting product is purified through recrystallization.
科学研究应用
HMBHS has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. In vitro studies have demonstrated that HMBHS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been shown to have a protective effect on the liver and can reduce the damage caused by oxidative stress.
属性
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-22-12-7-8-13(23-2)15(9-12)25(20,21)18-17-10-11-5-4-6-14(24-3)16(11)19/h4-10,18-19H,1-3H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDUOFGEHOFET-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6070599.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)

![N-(4-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6070632.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6070647.png)
![1-methyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070650.png)
![1-(3-chlorophenyl)-4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6070658.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6070660.png)
![N-[2-(2-ethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B6070666.png)
![ethyl [(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]acetate](/img/structure/B6070671.png)

![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070704.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6070710.png)